molecular formula C14H13N3O2 B2428250 Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1904218-53-6

Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No. B2428250
CAS RN: 1904218-53-6
M. Wt: 255.277
InChI Key: KVEPNIDWOXHSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as PAAM, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in medicinal chemistry. PAAM is a heterocyclic compound that contains both pyridine and azetidine moieties, which makes it a unique and versatile molecule for drug design and synthesis.

Scientific Research Applications

Antimicrobial Activity

Research by Kumar et al. (2012) highlights the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which were evaluated for antimicrobial activity. These compounds, structurally related to Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, demonstrated good antimicrobial efficacy comparable to standard drugs such as ciprofloxacin and fluconazole, especially those containing a methoxy group (Kumar, S., Meenakshi, Sunil Kumar, & Parvin Kumar, 2012).

Catalytic Applications

Darbre et al. (2002) synthesized ligands related to this compound and their ZnII complexes, demonstrating their application as catalysts in aldol reactions. The study showcases the strong complexation of these ligands with ZnII and their efficacy in facilitating coupling reactions, mimicking the active site of zinc-dependent class II aldolases (Darbre, T., Dubs, C., Rusanov, E., & Stoeckli-Evans, H., 2002).

Molecular Structure Analysis

Lakshminarayana et al. (2009) conducted a detailed molecular structure analysis of a compound similar to this compound, emphasizing the importance of intermolecular hydrogen bonding in the crystalline structure and providing insights into the compound's stability and interactions (Lakshminarayana, B., Prasad, J. S., Venu, T., Manuprasad, B. K., Sridhar, M. A., & Shashikanth, S., 2009).

Synthesis and Characterization

Udry et al. (2014) described the stereospecific synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions, utilizing compounds structurally akin to this compound. This research underscores the synthetic versatility of these compounds and their potential applications in creating enantiomerically pure products (Udry, G. A. O., Repetto, E., & Varela, O., 2014).

properties

IUPAC Name

pyridin-3-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-14(11-3-1-5-15-7-11)17-9-13(10-17)19-12-4-2-6-16-8-12/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEPNIDWOXHSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=CC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.